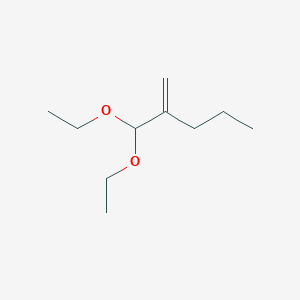![molecular formula C11H11BrO2 B14305468 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal CAS No. 116485-89-3](/img/structure/B14305468.png)
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with butanal under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanoic acid.
Reduction: 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanol.
Substitution: 2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal.
Applications De Recherche Scientifique
2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl group may play a role in its biological activity by facilitating binding to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylidene]butanal.
2-[(5-Iodo-2-hydroxyphenyl)methylidene]butanal: A similar compound where the bromine atom is replaced with an iodine atom.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
116485-89-3 |
|---|---|
Formule moléculaire |
C11H11BrO2 |
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
2-[(5-bromo-2-hydroxyphenyl)methylidene]butanal |
InChI |
InChI=1S/C11H11BrO2/c1-2-8(7-13)5-9-6-10(12)3-4-11(9)14/h3-7,14H,2H2,1H3 |
Clé InChI |
ACTHXAMYXZGNOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CC1=C(C=CC(=C1)Br)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



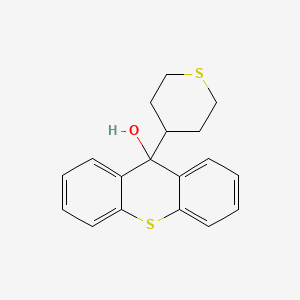

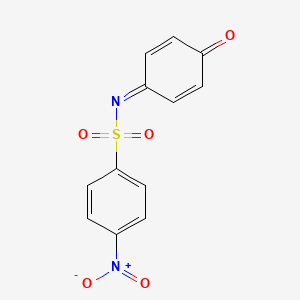
![2-Bromo-7,7,10-trimethyl-5-oxo-6,7,8,10-tetrahydro-5h-benzo[b]pyrido[4,3,2-de][1,8]phenanthrolin-7-ium](/img/structure/B14305427.png)
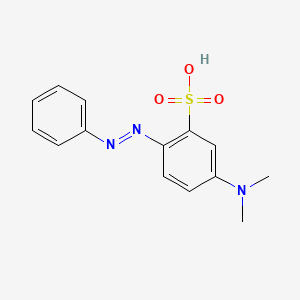
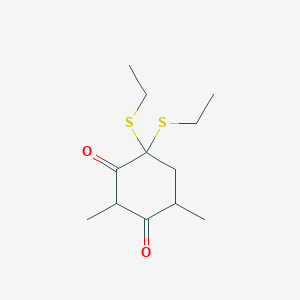
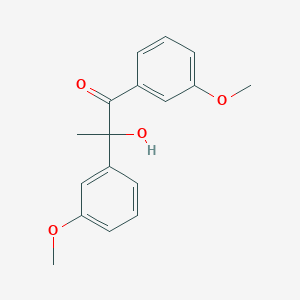
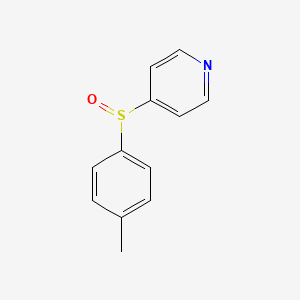

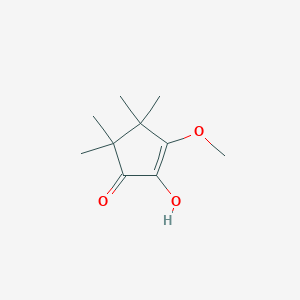

![1,1,1-Trimethyl-N-{2-methyl-1-[(trimethylsilyl)oxy]propan-2-yl}silanamine](/img/structure/B14305462.png)
